![molecular formula C13H11F3N2O B2424750 N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478249-64-8](/img/structure/B2424750.png)
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in medicinal chemistry due to its ability to modulate chemical properties of molecules . The benzyl group attached to it suggests that it might be part of a larger aromatic system. The “1H-pyrrole-2-carboxamide” part indicates the presence of a pyrrole ring, a five-membered aromatic heterocycle, and a carboxamide group, which is a common functional group in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through direct amidation reactions . For instance, a related compound, “N-(3,5-bis(trifluoromethyl)benzyl)stearamide”, was prepared by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) could be used to compute molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as refractive index measurement, density measurement, and SMILES string analysis .Aplicaciones Científicas De Investigación
Organic Synthesis
“N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” can be prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis (trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .
DFT Quantum-Chemical Studies
The compound has been fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Moreover, molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands were computed by density functional theory (DFT) using the B3LYP method with 6-311+G (d,p) basis set in gas phase .
Medicinal Chemistry
The amide-forming reactions are pivotal in the pharmaceutical industry and medicinal chemistry for the preparation of active pharmaceutical ingredients . The amide functional group is present in approximately a quarter of clinically approved drugs and two-thirds of all drug candidates .
Insecticides
Amide-forming reactions are also used in the preparation of insecticides .
Polymers
Amide-forming reactions are used in the preparation of polymers .
Bioactive Molecules
A vast number of bioactive molecules are prepared using amide-forming reactions .
Fatty Acid Amides (FAAs)
Members of FAAs include the N-acyltaurines such as N-arachidonoyltaurine that activates TRPV1 and TRPV4 calcium channels of the kidney . The N-acylethanolamines (NAEs) such as N-arachidonoylethanolamine (anandamide), an endogenous ligand for the cannabinoid CB1 and CB2 receptors in the mammalian brain .
Pain Management
The primary fatty acid amides (PFAMs) such as oleamide show an important therapeutic potential in the management of sleep disorders and pain .
Propiedades
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-12(19)11-5-2-6-17-11/h1-7,17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBRQMOTEHVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

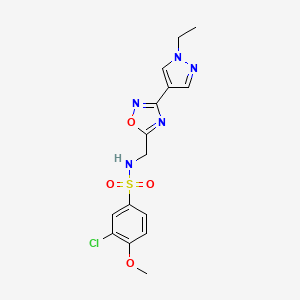
![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)
![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)
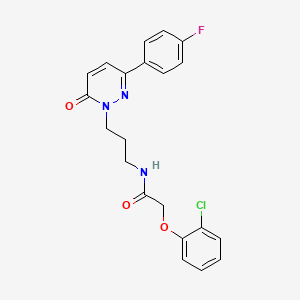

![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)
![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)
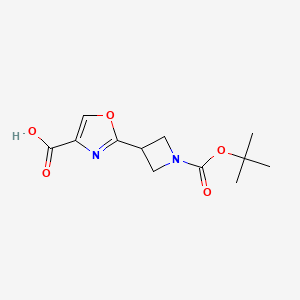
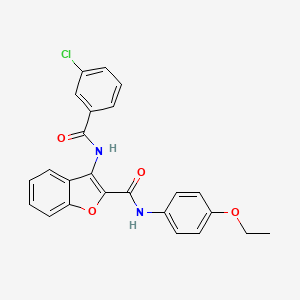
![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)
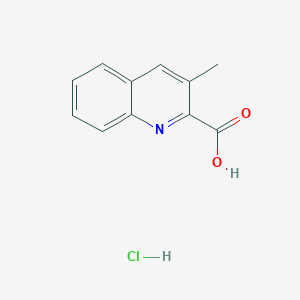
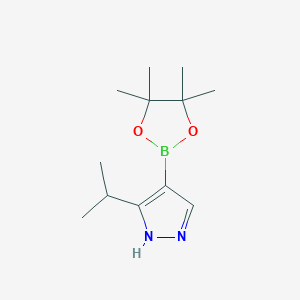

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)